![molecular formula C6H7N3O B3030754 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 951626-38-3](/img/structure/B3030754.png)
6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Übersicht
Beschreibung
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by a fused pyrazole and pyrazine ring system, which can be further substituted to yield a variety of derivatives with diverse properties and activities .
Synthesis Analysis
The synthesis of these compounds can be achieved through various methods. One approach involves a one-pot procedure where ethyl 1-(2-bromoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate reacts with non-aromatic primary amines to yield novel 5-alkyl-2-ferrocenyl derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . Another method reported is an atom-economic synthesis that utilizes Sonogashira coupling followed by a two-step condensation with hydrazine hydrate, allowing for control over the diversity elements introduced into the molecule . Additionally, a green synthesis approach has been described for related pyrazole derivatives, which is catalyst-free and performed in water, highlighting the trend towards more environmentally friendly synthetic methods .
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using a variety of analytical techniques. For instance, 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction analysis have been employed to characterize the novel 5-alkyl-2-ferrocenyl derivatives . These techniques provide detailed information about the molecular framework and the nature of substituents on the core structure.
Chemical Reactions Analysis
The chemical reactivity of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a ferrocenyl group and alkyl chains can affect the electronic properties and thus the reactivity of the compound . The versatility of these compounds is further demonstrated by their ability to undergo various chemical transformations, such as the iminophosphorane-mediated annulation to yield pyrazolopyrimidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The introduction of different substituents can lead to significant changes in properties such as solubility, melting point, and stability. For instance, the ferrocenyl derivatives synthesized in one study were evaluated for their inhibitory effects on A549 cell growth, indicating potential applications in cancer research . The synthesis methods employed can also impact the purity and yield of the final product, which are important factors in the development of pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Derivative Synthesis : Novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized, with their structure characterized by methods like NMR, IR, and X-ray diffraction (Xie et al., 2008).
- Facile One-Pot Synthesis : A series of pyrazolo[1,5-a]pyrazine derivatives, including 7-hydroxy and 7-methoxy variants of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized using a straightforward one-pot protocol (Zaremba et al., 2013).
Biological and Pharmacological Evaluation
- Cancer Cell Inhibition : Various synthesized derivatives showed inhibitory effects on the growth of A549 lung cancer cells. Some compounds, notably with 4-chlorophenyl groups, exhibited significant inhibitory effects, suggesting potential for cancer therapy (Zhang et al., 2008).
- Apoptosis Induction in Cancer Cells : Certain 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives effectively induced apoptosis in A549 lung cancer cells, highlighting their potential as cancer therapy agents (Pan et al., 2008).
Potential Applications in Mental Health Treatment
- mGlu5 Receptor Modulation : Derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one were investigated as potential positive allosteric modulators for the mGlu5 receptor, with implications in treating conditions like schizophrenia. However, CNS-related side effects limited further development (Conde-Ceide et al., 2016).
Novel Synthetic Approaches and Chemical Diversity
- Novel Synthetic Route : A new method to synthesize highly substituted chiral 6,7-dihydropyrazolo[1,5-a]pyrazin-8-ones was developed, showcasing the compound's versatility in creating diverse chemical structures (Gopalsamy & Shi, 2003).
- Lead-like Medicinally Important Derivatives : An efficient synthesis process for lead-like 4,5-dihydropyrazolo[1,5-a]pyrazin-6-ones was developed, demonstrating the compound's relevance in medicinal chemistry (Mujumdar et al., 2014).
Exploration in Various Medical Fields
- Antimicrobial Activity : Some derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one exhibited moderate anthelmintic activity against Nippostrongylus brasiliensis, indicating potential in antimicrobial applications (Quiroga et al., 1999).
- Mycobacterium ATP Synthase Inhibition : Derivatives were identified as inhibitors against Mycobacterium ATP synthase, demonstrating potential applications in treating tuberculosis (Surase et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the P2X7 receptor . This receptor is a member of the P2X family of non-selective cation channels that are gated by extracellular ATP. It is expressed abundantly in microglia in the brain and plays a crucial role in neuroinflammation .
Mode of Action
6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one acts as a negative allosteric modulator of the P2X7 receptor . This means it binds to a site on the receptor that is distinct from the ATP binding site, causing a conformational change that reduces the receptor’s response to ATP. This results in decreased activation of the receptor and reduced downstream signaling .
Biochemical Pathways
The P2X7 receptor is involved in the production of the proinflammatory cytokine IL-1β . By inhibiting the P2X7 receptor, 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can potentially reduce the production of IL-1β and other proinflammatory mediators, thereby mitigating neuroinflammation .
Pharmacokinetics
The pharmacokinetic properties of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one are optimized for brain penetration . This compound has suitable physicochemical properties and shows robust in vivo target engagement after oral dosing . It also has good metabolic stability, which contributes to its bioavailability .
Result of Action
The molecular and cellular effects of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one’s action include reduced activation of the P2X7 receptor and decreased production of proinflammatory mediators . This can lead to a reduction in neuroinflammation, which may have therapeutic benefits in conditions such as depression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXAHBYDJPCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717260 | |
Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one | |
CAS RN |
951626-38-3 | |
Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.